(2S)-2-Amino-N-(1H-pyrazol-4-ylmethyl)propanamide;dihydrochloride
Description
(2S)-2-Amino-N-(1H-pyrazol-4-ylmethyl)propanamide dihydrochloride is a chiral small-molecule compound featuring a pyrazole moiety linked to a propanamide backbone. The dihydrochloride salt enhances its solubility and stability, making it suitable for biochemical and pharmaceutical research.
Properties
IUPAC Name |
(2S)-2-amino-N-(1H-pyrazol-4-ylmethyl)propanamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-5(8)7(12)9-2-6-3-10-11-4-6;;/h3-5H,2,8H2,1H3,(H,9,12)(H,10,11);2*1H/t5-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJAUJBYONWTTJ-XRIGFGBMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CNN=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CNN=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-2-Amino-N-(1H-pyrazol-4-ylmethyl)propanamide; dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : (2S)-2-amino-N-(1H-pyrazol-4-ylmethyl)propanamide
- Molecular Formula : C₆H₈Cl₂N₄O
- Molecular Weight : 195.06 g/mol
Biological Activity Overview
The biological activity of (2S)-2-amino-N-(1H-pyrazol-4-ylmethyl)propanamide; dihydrochloride has been investigated across various studies, focusing primarily on its antimicrobial, anti-inflammatory, and neuroprotective properties.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 8.33 - 23.15 µM |
| Candida albicans | 16.69 - 78.23 µM |
These findings indicate that the compound can inhibit both Gram-positive and Gram-negative bacteria, as well as fungal pathogens, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Preliminary studies suggest that it may act as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes.
- Mechanism of Action : The compound appears to reduce the production of pro-inflammatory cytokines and mediators, thereby alleviating inflammation in experimental models .
Neuroprotective Effects
Recent investigations into the neuroprotective potential of (2S)-2-amino-N-(1H-pyrazol-4-ylmethyl)propanamide; dihydrochloride indicate that it may modulate glutamatergic signaling pathways.
- Receptor Interaction : The compound has been identified as a positive allosteric modulator of NMDA receptors, which play a crucial role in synaptic plasticity and memory function . This modulation could potentially provide therapeutic benefits in neurodegenerative diseases.
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental settings:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of the compound against clinical isolates of Staphylococcus aureus. Results demonstrated a dose-dependent inhibition, supporting its potential use as an antibacterial agent in clinical settings .
- Anti-inflammatory Model : In an animal model of induced inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups, suggesting its viability as an anti-inflammatory treatment .
- Neuroprotection in Animal Models : Research involving models of neurodegeneration showed that the compound could improve cognitive function and reduce neuronal loss, indicating its potential application in treating conditions like Alzheimer's disease .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to (2S)-2-Amino-N-(1H-pyrazol-4-ylmethyl)propanamide have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Anticancer Potential
Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation. A study highlighted the synthesis of various pyrazole-based compounds that were tested against human cancer cell lines. Results suggested that these compounds could induce apoptosis and inhibit tumor growth, making them potential candidates for anticancer drug development .
Pharmacological Applications
Neuroprotective Effects
There is emerging evidence that pyrazole derivatives possess neuroprotective properties. Studies have suggested that (2S)-2-Amino-N-(1H-pyrazol-4-ylmethyl)propanamide may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease, where oxidative damage plays a critical role .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models, suggesting its potential use in treating inflammatory diseases .
Biochemical Research
Enzyme Inhibition Studies
The ability of (2S)-2-Amino-N-(1H-pyrazol-4-ylmethyl)propanamide to act as an enzyme inhibitor has been explored in several studies. It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational approaches help identify potential therapeutic targets and optimize the structure for enhanced activity .
Data Tables and Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s core structure comprises a 2-aminopropanamide backbone substituted at the amide nitrogen with a pyrazol-4-ylmethyl group. Key structural analogs include:
Physicochemical Properties
However, inferences can be drawn from analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
